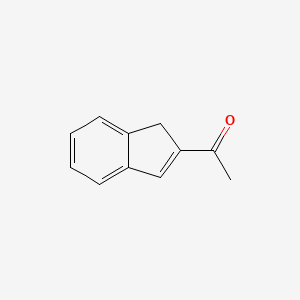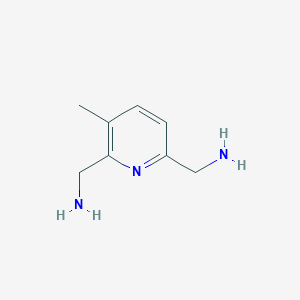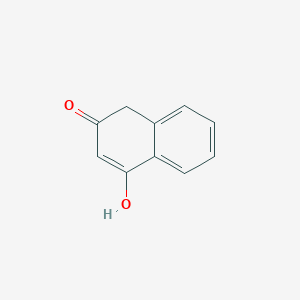![molecular formula C9H9NO2 B11919475 5-Hydroxy-5-methyl-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one](/img/structure/B11919475.png)
5-Hydroxy-5-methyl-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxy-5-methyl-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one is a heterocyclic compound with a unique structure that includes a cyclopenta[b]pyridine ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-5-methyl-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one can be achieved through the direct oxidation of 2,3-cyclopentenopyridine analogues. This process uses manganese triflate (Mn(OTf)2) as a catalyst and tert-butyl hydroperoxide (t-BuOOH) as an oxidant at 25°C in water, resulting in high yield and excellent chemoselectivity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthetic route mentioned above can be adapted for larger-scale production with appropriate optimization of reaction conditions and scaling up of the process.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-5-methyl-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like t-BuOOH.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4).
Substitution: The compound can undergo substitution reactions, particularly at the hydroxyl and methyl groups.
Common Reagents and Conditions
Oxidation: Mn(OTf)2 and t-BuOOH in water at 25°C.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Various nucleophiles can be used under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
5-Hydroxy-5-methyl-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-Hydroxy-5-methyl-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one: A closely related compound with similar structural features.
5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine: Another heterocyclic compound with a similar ring system.
Uniqueness
5-Hydroxy-5-methyl-5,6-dihydro-7H-cyclopenta[b]pyridin-7-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H9NO2 |
|---|---|
Molecular Weight |
163.17 g/mol |
IUPAC Name |
5-hydroxy-5-methyl-6H-cyclopenta[b]pyridin-7-one |
InChI |
InChI=1S/C9H9NO2/c1-9(12)5-7(11)8-6(9)3-2-4-10-8/h2-4,12H,5H2,1H3 |
InChI Key |
KKZVJNFEUUTUNN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)C2=C1C=CC=N2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Aziridin-1-yl(bicyclo[2.2.1]hepta-2,5-dien-2-yl)methanone](/img/structure/B11919393.png)







![1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B11919446.png)
![6-Oxaspiro[2.5]octane-4-carboxylic acid](/img/structure/B11919448.png)




